3-fluoro-N-[2-(piperidine-1-carbonyl)phenyl]benzamide
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Overview
Description
3-fluoro-N-[2-(piperidine-1-carbonyl)phenyl]benzamide is a compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom, a piperidine ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[2-(piperidine-1-carbonyl)phenyl]benzamide typically involves the reaction of 3-fluorobenzoyl chloride with 2-(piperidine-1-carbonyl)aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[2-(piperidine-1-carbonyl)phenyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
3-fluoro-N-[2-(piperidine-1-carbonyl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-fluoro-N-[2-(piperidine-1-carbonyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2-fluorophenyl)-1-(piperidine-1-carbonyl)-vinyl)-benzamide
- N-(2-(2-fluorophenyl)-1-(piperidine-1-carbonyl)-vinyl)-4-nitro-benzamide
Uniqueness
3-fluoro-N-[2-(piperidine-1-carbonyl)phenyl]benzamide is unique due to its specific combination of a fluorine atom, piperidine ring, and benzamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C19H19FN2O2 |
---|---|
Molecular Weight |
326.4g/mol |
IUPAC Name |
3-fluoro-N-[2-(piperidine-1-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C19H19FN2O2/c20-15-8-6-7-14(13-15)18(23)21-17-10-3-2-9-16(17)19(24)22-11-4-1-5-12-22/h2-3,6-10,13H,1,4-5,11-12H2,(H,21,23) |
InChI Key |
XYKRBQHLDPZZBO-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)F |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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